molecular formula C9H11ClN2 B1628486 1-(3-Cyanopropyl)pyridinium chloride CAS No. 820972-34-7

1-(3-Cyanopropyl)pyridinium chloride

Cat. No.: B1628486
CAS No.: 820972-34-7
M. Wt: 182.65 g/mol
InChI Key: VOKQCUHMWFKHFE-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Cyanopropyl)pyridinium chloride can be synthesized through the reaction of pyridine with 3-chloropropionitrile under specific conditions. The reaction typically involves heating the reactants in a suitable solvent, such as acetonitrile, and using a catalyst to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyanopropyl)pyridinium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reactants used. In Suzuki coupling, biaryl compounds are commonly produced, while in Stille coupling, various substituted aromatic compounds can be synthesized .

Mechanism of Action

The mechanism of action of 1-(3-Cyanopropyl)pyridinium chloride in chemical reactions involves its ability to stabilize transition states and facilitate the formation of new bonds. In coupling reactions, it acts as a ligand for palladium catalysts, enhancing their reactivity and selectivity . The nitrile group in the compound also plays a crucial role in stabilizing intermediates during the reaction process .

Comparison with Similar Compounds

  • 1-(Cyanomethyl)pyridin-1-ium chloride
  • 1-(2-Cyanopropyl)pyridin-1-ium chloride
  • 1-(4-Cyanobutyl)pyridin-1-ium chloride

Comparison: 1-(3-Cyanopropyl)pyridinium chloride is unique due to its specific nitrile-functionalized structure, which imparts superior characteristics in coupling reactions compared to its analogs. The position of the nitrile group in the 3-position of the propyl chain provides optimal reactivity and stability in various chemical processes .

Properties

IUPAC Name

4-pyridin-1-ium-1-ylbutanenitrile;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N2.ClH/c10-6-2-5-9-11-7-3-1-4-8-11;/h1,3-4,7-8H,2,5,9H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKQCUHMWFKHFE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCCC#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583391
Record name 1-(3-Cyanopropyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

820972-34-7
Record name 1-(3-Cyanopropyl)pyridin-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 820972-34-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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